5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
Brand Name:
Vulcanchem
CAS No.:
165615-84-9
VCID:
VC20919382
InChI:
InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23)
SMILES:
COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4
Molecular Formula:
C19H19N3O3
Molecular Weight:
337.4 g/mol
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
CAS No.: 165615-84-9
Cat. No.: VC20919382
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165615-84-9 |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
| Standard InChI | InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23) |
| Standard InChI Key | CJUGSAUGBTZRFB-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
| SMILES | COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator